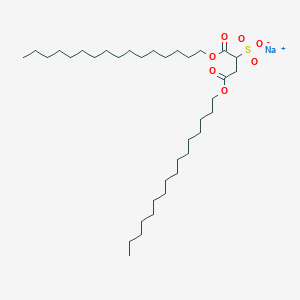
Acide 3-hydroxybutyrique
Vue d'ensemble
Description
beta-Hydroxybutyrate: (3-hydroxybutanoic acid) is a principal ketone body formed reversibly from acetoacetate. It is a water-soluble compound with the chemical formula C4H8O3. This compound is synthesized in the liver from the oxidation of fatty acids and ketogenic amino acids. It plays a crucial role in energy metabolism, especially during periods of fasting, prolonged exercise, or low carbohydrate intake .
Applications De Recherche Scientifique
Chemistry: beta-Hydroxybutyrate is used as a precursor in the synthesis of various chemicals and polymers. It is also studied for its role in energy metabolism and its potential as a biofuel .
Biology: In biological research, beta-Hydroxybutyrate is used to study metabolic pathways and energy production. It is also investigated for its role in cellular signaling and gene expression .
Medicine: beta-Hydroxybutyrate has therapeutic potential in treating neurodegenerative diseases, diabetes, and metabolic disorders. It is also studied for its anti-inflammatory and antioxidant properties .
Industry: In the industrial sector, beta-Hydroxybutyrate is used in the production of biodegradable plastics and as a component in nutritional supplements .
Mécanisme D'action
beta-Hydroxybutyrate exerts its effects through several mechanisms:
Energy Metabolism: It serves as an efficient mitochondrial fuel, altering the NAD+/NADH ratio and reducing the production of reactive oxygen species.
Signaling Molecule: It influences the opening of potassium channels and regulation of calcium channels.
Gene Expression: beta-Hydroxybutyrate inhibits histone deacetylases, leading to the upregulation of genes involved in oxidative stress protection and metabolism regulation.
Anti-inflammatory Effects: It interacts with inflammasomes in immune cells to reduce the production of inflammatory cytokines.
Safety and Hazards
Orientations Futures
3-Hydroxybutyric acid has a remarkably widespread potential to retain and confine inflammation, lipolysis, atherosclerosis, angiogenesis, oxidative stress, and carcinogenesis, and perhaps contributing to the increased longevity associated with exercise and caloric restriction . It has a role in the treatment of other neurological diseases such as dementia . 3-OHB also acts to preserve muscle protein during systemic inflammation and is an important component of the metabolic defense against insulin-induced hypoglycemia . Most recently, a number of studies have reported that 3-OHB dramatically increases myocardial blood flow and cardiac output in control subjects and patients with heart failure .
Analyse Biochimique
Biochemical Properties
In animals, 3-Hydroxybutyric acid is formed as a product of the normal metabolism of fatty acid oxidation and can therefore be used as an energy source in the absence of sufficient blood glucose . In microorganisms, 3-Hydroxybutyric acid mainly serves as a substrate for the synthesis of polyhydroxybutyrate, which is a reserve material .
Cellular Effects
3-Hydroxybutyric acid is not only an intermediate metabolite, but also an important regulatory molecule that can influence gene expression, lipid metabolism, neuronal function, and overall metabolic rate . Some of these effects are the direct effects of 3-Hydroxybutyric acid itself, while others are indirect effects, regulated by the metabolites into which 3-Hydroxybutyric acid is converted .
Molecular Mechanism
One of the most important regulatory functions of 3-Hydroxybutyric acid is the inhibition of the activity of histone deacetylases and thus the epigenetic regulation of many genes . In adipocytes, cells of the immune system, and some epithelial cells, 3-Hydroxybutyric acid binds to hydroxyl-carboxylic acid receptor 2 (HCAR 2), thereby effectively imposing a negative feedback mechanism inhibiting lipolysis .
Temporal Effects in Laboratory Settings
The concentration of 3-Hydroxybutyric acid in human blood plasma, as with other ketone bodies, increases through ketosis . This elevated 3-Hydroxybutyric acid level is naturally expected, as 3-Hydroxybutyric acid is formed from acetoacetate .
Dosage Effects in Animal Models
In animal model studies, the use of 3-Hydroxybutyric acid was found to improve cognitive function and to reduce Aβ peptide accumulation and microglia overactivation in the brain . 3-Hydroxybutyric acid also enhances mitochondrial respiratory function of hippocampal neurons and protects them from the toxic effects of Aβ peptide .
Metabolic Pathways
In humans, D-β-hydroxybutyrate can be synthesized in the liver via the metabolism of fatty acids (e.g., butyrate), β-hydroxy β-methylbutyrate, and ketogenic amino acids through a series of reactions that metabolize these compounds into acetoacetate .
Transport and Distribution
In animals, the transport of 3-Hydroxybutyric acid is less known than its synthesis . As a small polar molecule, 3-Hydroxybutyric acid easily dissolves in water and blood . The SLC16A6 monocarboxylate transporter may be a key transporter for 3-Hydroxybutyric acid export from the liver .
Subcellular Localization
It is known that 3-Hydroxybutyric acid can cross the blood-brain barrier, indicating that it can be localized in the central nervous system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: beta-Hydroxybutyrate can be synthesized through the reduction of acetoacetate using beta-hydroxybutyrate dehydrogenase. This enzyme catalyzes the conversion of acetoacetate to beta-Hydroxybutyrate in the presence of NADH as a cofactor .
Industrial Production Methods: Industrial production of beta-Hydroxybutyrate involves microbial fermentation processes. Certain bacteria, such as Ralstonia eutropha, can produce poly-beta-hydroxybutyrate, a polymer of beta-Hydroxybutyrate, which can be extracted and hydrolyzed to yield beta-Hydroxybutyrate .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: beta-Hydroxybutyrate can be oxidized back to acetoacetate by beta-hydroxybutyrate dehydrogenase.
Reduction: Acetoacetate can be reduced to beta-Hydroxybutyrate.
Polymerization: beta-Hydroxybutyrate can polymerize to form poly-beta-hydroxybutyrate.
Common Reagents and Conditions:
Oxidation: NAD+ as a cofactor.
Reduction: NADH as a cofactor.
Polymerization: Specific bacterial strains under controlled fermentation conditions.
Major Products:
Oxidation: Acetoacetate.
Reduction: beta-Hydroxybutyrate.
Polymerization: Poly-beta-hydroxybutyrate.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Acetoacetate: Another ketone body that is in equilibrium with beta-Hydroxybutyrate.
Acetone: A breakdown product of acetoacetate.
Butyrate: A short-chain fatty acid with similar metabolic and signaling properties.
Uniqueness: beta-Hydroxybutyrate is unique due to its stability and non-volatility compared to acetone. It also has a higher heat of combustion, making it a more efficient fuel source for the brain and other tissues .
Propriétés
IUPAC Name |
3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBMMWSBFZVSSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26063-00-3 | |
| Record name | Poly(3-hydroxybutyrate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26063-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60859511 | |
| Record name | 3-Hydroxybutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic liquid; [Merck Index] Clear, colorless to light yellow viscous liquid; Hygroscopic; [Acros Organics MSDS] | |
| Record name | beta-Hydroxybutyric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12307 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
300-85-6, 26063-00-3, 625-71-8 | |
| Record name | 3-Hydroxybutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=300-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Hydroxybutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly-beta-hydroxybutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026063003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-hydroxybutyric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3806 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 3-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Hydroxybutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxybutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.546 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-3-hydroxybutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.917 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYBUTYRIC ACID, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZP1275679 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















